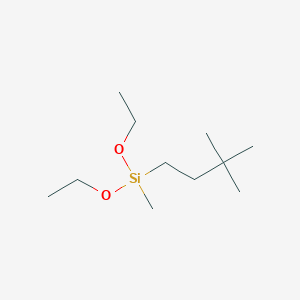
(3,3-Dimethylbutyl)diethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbutyl)diethoxymethylsilane is an organosilicon compound that features a silicon atom bonded to a (3,3-dimethylbutyl) group, a diethoxymethyl group, and a hydrogen atom. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)diethoxymethylsilane typically involves the reaction of (3,3-dimethylbutyl)magnesium bromide with diethoxymethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(3,3-Dimethylbutyl)MgBr+(EtO)2MeSiCl→(3,3-Dimethylbutyl)(EtO)2MeSi+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylbutyl)diethoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols or siloxanes.
Substitution: Reacts with nucleophiles to replace the ethoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols or siloxanes.
Substitution: Substituted silanes with new functional groups.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbutyl)diethoxymethylsilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylbutyl)diethoxymethylsilane involves the formation of stable Si-C and Si-O bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include hydrolysis, oxidation, and substitution reactions, which allow the compound to exert its effects in different environments.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3-Dimethylbutyl)dimethylchlorosilane
- (3,3-Dimethylbutyl)triethoxysilane
- (3,3-Dimethylbutyl)dimethoxymethylsilane
Uniqueness
(3,3-Dimethylbutyl)diethoxymethylsilane is unique due to its specific combination of a (3,3-dimethylbutyl) group and diethoxymethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C11H26O2Si |
|---|---|
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
3,3-dimethylbutyl-diethoxy-methylsilane |
InChI |
InChI=1S/C11H26O2Si/c1-7-12-14(6,13-8-2)10-9-11(3,4)5/h7-10H2,1-6H3 |
Clave InChI |
XKRUHUHQRBBYML-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CCC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
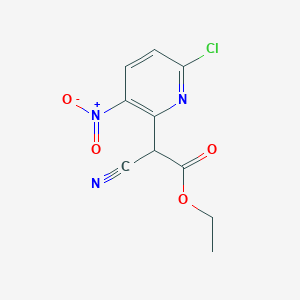
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
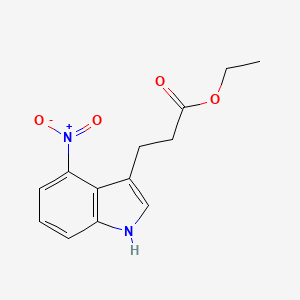
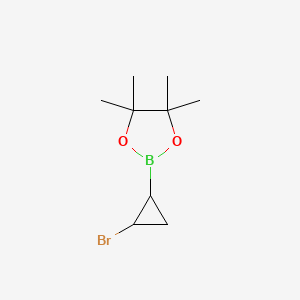

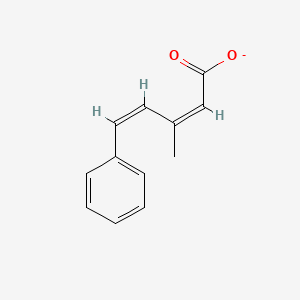
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
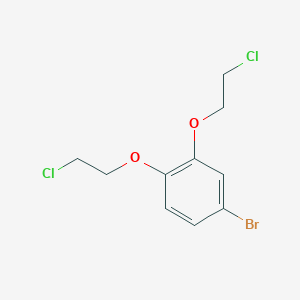
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
